2-Methylpentane-2-thiol
Overview
Description
2-Methylpentane-2-thiol, also known as 2-methyl-2-pentanethiol, is an organic sulfur compound with the molecular formula C6H14S. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound is known for its strong odor, which is typical of thiols, and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpentane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with hydrogen sulfide (H2S) in the presence of an acid catalyst. The reaction proceeds as follows:
C6H14O+H2S→C6H14S+H2O
This method requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrothiolation of alkenes. This process involves the addition of hydrogen sulfide to an alkene in the presence of a catalyst, typically a metal complex. The reaction is highly efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methylpentane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides. For example, this compound can be oxidized to form 2,2’-dithiobis(2-methylpentane).
Reduction: Disulfides can be reduced back to thiols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the -SH group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and tosylates are used in substitution reactions.
Major Products Formed
Oxidation: 2,2’-dithiobis(2-methylpentane)
Reduction: this compound (from disulfides)
Substitution: Various alkylated thiols depending on the substituent.
Scientific Research Applications
2-Methylpentane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.
Medicine: Research is ongoing into the potential therapeutic applications of thiols, including their use as antioxidants.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methylpentane-2-thiol involves its ability to form and break disulfide bonds. This property is crucial in biological systems, where disulfide bonds stabilize protein structures. The compound can also act as a nucleophile in chemical reactions, attacking electrophilic centers and forming new bonds .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simpler thiol with a similar sulfhydryl group.
Ethanethiol (C2H5SH): Another thiol with a slightly longer carbon chain.
2-Methyl-2-propanethiol (C4H9SH): A branched thiol similar in structure to 2-methylpentane-2-thiol.
Uniqueness
This compound is unique due to its branched structure, which affects its reactivity and physical properties. Its higher molecular weight compared to simpler thiols also influences its boiling point and solubility .
Properties
IUPAC Name |
2-methylpentane-2-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-4-5-6(2,3)7/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUXQQTXICTKOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167561 | |
Record name | 2-Methylpentane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-97-2, 26544-02-5 | |
Record name | 2-Methyl-2-pentanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1633-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpentane-2-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Hexanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpentane-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-hexanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-methylpentane-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methylpentane-2-thiol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRZ9KLW85B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-2-pentanethiol being present in the essential oil of unripe Azadirachta indica seeds?
A: The study by [Ogbuewu et al. (2016)] [] identified 2-Methyl-2-pentanethiol as a major constituent (21.0%) of the essential oil extracted from unripe Azadirachta indica seeds. While the study doesn't delve into the specific role or activity of this compound within the plant itself, its presence contributes to the overall chemical profile of the essential oil. This finding is significant because the essential oil, as a complex mixture, exhibited notable antimicrobial activity against Staphylococcus aureus and Pseudomonas aeruginosa. Further research is needed to determine if 2-Methyl-2-pentanethiol contributes to this observed antimicrobial activity and to elucidate its potential role in the plant's defense mechanisms.
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